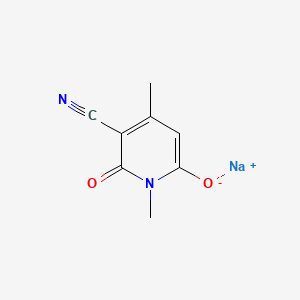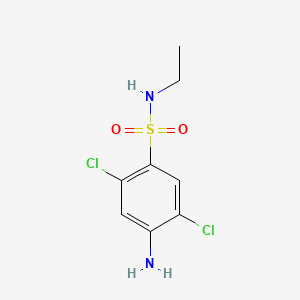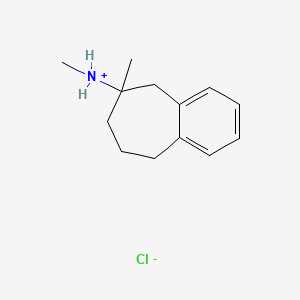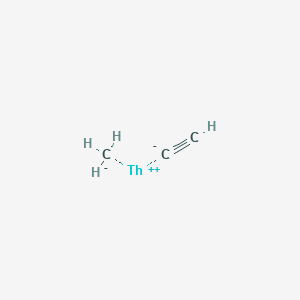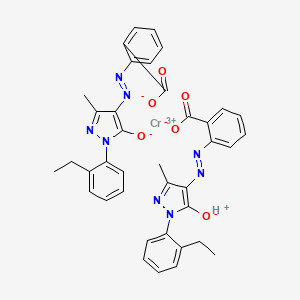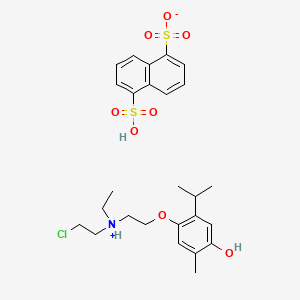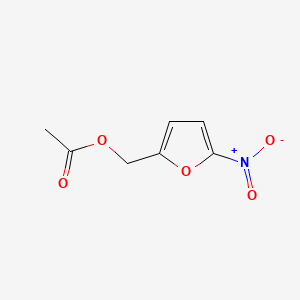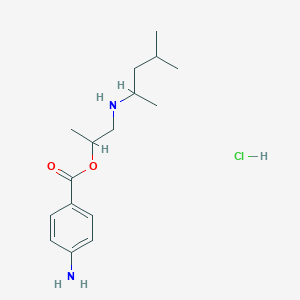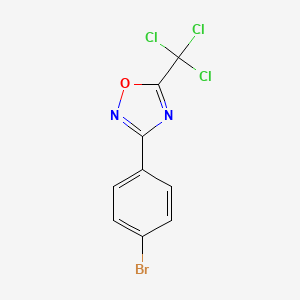
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have significant biological and pharmacological activities due to its structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) typically involves multiple steps, including the introduction of hydroxyl groups and acetylation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or other oxidized products.
Reduction: Reduction reactions may convert ketones to alcohols or other reduced forms.
Substitution: Substitution reactions can involve the replacement of functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and hormonal treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used in various medical treatments.
Hydrocortisone: A steroid hormone used to treat inflammation and other conditions.
Uniqueness
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have unique structural features that confer specific biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
61339-39-7 |
|---|---|
Fórmula molecular |
C26H34O7 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
3,4-dihydroxy-3-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hexanedioic acid |
InChI |
InChI=1S/C26H34O7/c1-14-10-19-17-5-4-15-11-16(27)6-8-24(15,2)18(17)7-9-25(19,3)23(14)26(33,13-22(31)32)20(28)12-21(29)30/h6-8,11,14,17,19-20,23,28,33H,4-5,9-10,12-13H2,1-3H3,(H,29,30)(H,31,32)/t14-,17-,19+,20?,23?,24+,25+,26?/m1/s1 |
Clave InChI |
GQXJQMIGSZPEDU-NPIFFBNISA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


